![molecular formula C16H24N2O B2766089 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 1212202-28-2](/img/structure/B2766089.png)

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

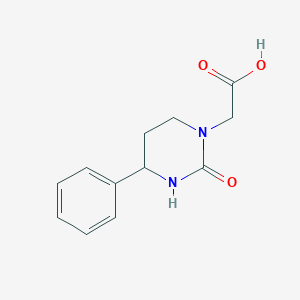

“1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol” is a derivative of the bicyclo[3.3.1]nonane family . Bicyclo[3.3.1]nonane derivatives are known for their diverse functionalities and have been studied for their intermolecular interactions .

Synthesis Analysis

The synthesis of bicyclo[3.3.1]nonane derivatives involves various functionalities . For instance, a three-step synthetic strategy was used to yield compounds, which involved the condensation of cyclohexanone, substituted benzaldehyde, and ammonium acetate in a 1:2:1.5 ratio in ethanol .Molecular Structure Analysis

The molecular structure of these compounds has been established using techniques such as IR, 1H, 13C NMR, and elemental analysis . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .Chemical Reactions Analysis

The chemical reactions involving these compounds have been studied extensively. For example, the commercial 9-borabicyclo[3.3.1]nonane dimer has been used as a metal-free catalyst for the monohydroboration of carbodiimides .Physical And Chemical Properties Analysis

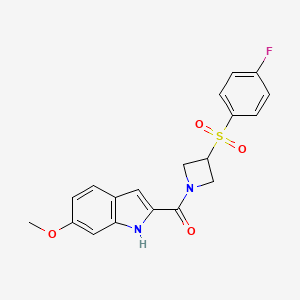

The physical and chemical properties of these compounds are influenced by their structure. For example, the hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Applications De Recherche Scientifique

Crystallography and Intermolecular Interactions

The syntheses and crystal structures of unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities have been studied . Notably, the impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings is significant compared to their saturated analogues. For instance, unsaturated diol rac-1 does not crystallize with spontaneous resolution, unlike its saturated counterpart rac-6. Hydrogen bonds play a crucial role in determining overall structure, with weaker hydrogen bonds observed in dienone derivatives and bromo/nitrile derivatives. Additionally, halogen–halogen interactions are significant in certain structures.

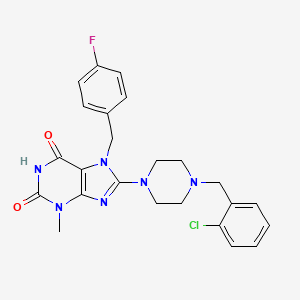

Catalysis: 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)

ABNO, a sterically unhindered and stable nitroxyl radical, efficiently catalyzes the oxidation of alcohols to form carbonyl compounds . This property makes it valuable in synthetic chemistry and organic transformations. ABNO, in combination with other ligands, forms catalytic systems for diverse reactions.

Metal-Free Catalysis: 9-Borabicyclo[3.3.1]nonane

The commercial 9-borabicyclo[3.3.1]nonane dimer serves as a metal-free catalyst for the monohydroboration of carbodiimides using pinacol borane. This innovative approach provides an alternative to traditional metal-based catalysts and offers insights into heterocyclic amidine mechanisms .

Mécanisme D'action

Target of Action

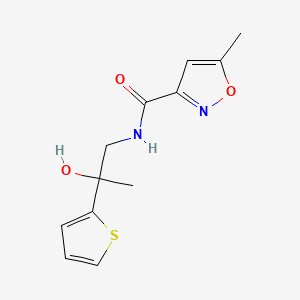

The primary target of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[33Similar compounds have been found to interact with atp synthase subunit c .

Biochemical Pathways

Given its potential interaction with atp synthase, it may influence energy production within cells .

Pharmacokinetics

The compound’s predicted pka value is 804±020 , which may influence its absorption and distribution within the body.

Result of Action

Given its potential interaction with ATP synthase, it may influence cellular energy levels .

Orientations Futures

Propriétés

IUPAC Name |

1-(aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c17-11-16-8-4-7-14(15(16)19)10-18(12-16)9-13-5-2-1-3-6-13/h1-3,5-6,14-15,19H,4,7-12,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVGVVNOORRUNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC(C1)(C2O)CN)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2766008.png)

![2-{[1-(2-Hydroxycyclohexyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2766010.png)

![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2766012.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766015.png)

![5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2766017.png)

![4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2766019.png)

![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)

![9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2766021.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N,N-diethylquinoxaline-6-sulfonamide](/img/structure/B2766027.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2766029.png)